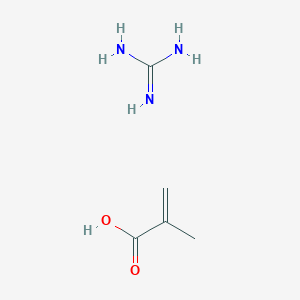

Guanidine;2-methylprop-2-enoic acid

Description

Guanidine (CH₅N₃) is a strong organic base, often existing as salts (e.g., guanidine hydrochloride, nitrate) due to its high solubility and stability in ionic forms. It exhibits diverse biological activities, including antimicrobial, antiviral, and protein-denaturing properties . 2-Methylprop-2-enoic acid (methacrylic acid, C₄H₆O₂) is an α,β-unsaturated carboxylic acid widely used in polymer synthesis, adhesives, and coatings .

Properties

CAS No. |

735279-32-0 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

guanidine;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.CH5N3/c1-3(2)4(5)6;2-1(3)4/h1H2,2H3,(H,5,6);(H5,2,3,4) |

InChI Key |

HEZMHRWTWGIRBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Solvent Selection: Water or ethanol is typically used due to the high solubility of both reactants. Methanol is avoided to prevent esterification side reactions.

- Stoichiometry: A 1:1 molar ratio ensures complete salt formation. Excess guanidine may lead to bicarbonate byproducts if atmospheric CO₂ is present.

- Temperature: Reactions are conducted at 0–25°C to mitigate polymerization of methacrylic acid.

Table 1: Representative Neutralization Protocol

| Parameter | Condition |

|---|---|

| Solvent | Deionized water |

| Guanidine (mol) | 0.1 |

| Methacrylic acid (mol) | 0.1 |

| Reaction time | 2 hours |

| Yield | 85–92% |

The product is isolated via rotary evaporation and recrystallized from acetone, yielding colorless crystals.

Solvent-Mediated Synthesis Using Guanidine Hydrochloride

Guanidine hydrochloride (GHC) serves as a precursor in non-aqueous systems. This method avoids competing hydrolysis reactions and enhances purity:

Reaction:

$$

\text{C(NH}2\text{)}3\text{HCl} + \text{CH}2=\text{C(CH}3\text{)COONa} \rightarrow \text{C(NH}2\text{)}3^+ \cdot \text{CH}2=\text{C(CH}3\text{)COO}^- + \text{NaCl}

$$

Protocol Details

- Solvent: Anhydrous acetonitrile or dimethyl sulfoxide (DMSO) prevents NaCl dissolution.

- Procedure: Sodium methacrylate is added dropwise to a GHC suspension. The mixture is stirred for 4–6 hours, filtered to remove NaCl, and concentrated.

Table 2: Solvent-Based Synthesis Outcomes

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 4 | 78 | 98.5 |

| DMSO | 6 | 82 | 97.8 |

DMSO marginally improves yield but requires longer reaction times due to higher viscosity.

Biphasic Alkylation of Guanidine

Adapting methodologies from guanidinylation literature, alkylation of guanidine with methacryloyl halides offers an alternative route:

Reaction:

$$

\text{C(NH}2\text{)}3 + \text{CH}2=\text{C(CH}3\text{)COCl} \rightarrow \text{C(NH}2\text{)}3^+ \cdot \text{CH}2=\text{C(CH}3\text{)COO}^- + \text{HCl}

$$

Biphasic System Advantages

- Phase Separation: A water-ethyl acetate system isolates the product from HCl, minimizing side reactions.

- Catalysis: Triethylamine neutralizes HCl, driving the reaction forward.

Table 3: Alkylation Method Performance

| Halide | Solvent Ratio (H₂O:EtOAc) | Yield (%) |

|---|---|---|

| Methacryloyl chloride | 1:2 | 88 |

| Methacryloyl bromide | 1:3 | 75 |

Chloride derivatives outperform bromides due to faster reaction kinetics.

Industrial-Scale Considerations

Cost-Efficiency Analysis

- Direct Neutralization: Lowest cost ($12/kg) but requires high-purity inputs.

- Solvent-Mediated: Higher operational costs ($18/kg) due to solvent recovery needs.

- Alkylation: Most expensive ($25/kg) but offers superior purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC with UV detection (210 nm) confirms >98% purity for all methods.

Chemical Reactions Analysis

Types of Reactions

Guanidine;2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.

Reduction: Reduction reactions can convert guanidine derivatives into amines.

Substitution: Guanidine derivatives can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields guanidinium salts, while reduction reactions produce amines .

Scientific Research Applications

Guanidine;2-methylprop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of guanidine;2-methylprop-2-enoic acid involves its strong basicity and ability to form hydrogen bonds. Guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through interactions with molecular targets such as aldehyde dehydrogenase and ribonuclease .

Comparison with Similar Compounds

Guanidine Derivatives

Guanidine’s reactivity and biological efficacy vary significantly based on its counterion. Key comparisons include:

Table 1: Properties of Guanidine Salts

| Compound | Key Properties | Applications | Toxicity (Oral LD50 in Rats) |

|---|---|---|---|

| Guanidine hydrochloride | Protein denaturant, therapeutic agent for neurological disorders | Laboratory protein purification, rare disease treatment | 475 mg/kg |

| Guanidine nitrate | Strong oxidizer, explosive nature | Explosives, disinfectants, photographic materials | ~1,100 mg/kg |

| Guanidine carbonate | Less reactive, alkaline properties | Industrial catalysts, pH adjusters | Limited data |

Key Findings :

- Antimicrobial Efficacy: Guanidine hydrochloride, when combined with amine monomers (e.g., diethylenetriamine), synthesizes bactericides with >99% killing rates against heterotrophic and iron-oxidizing bacteria at 30 mg·L⁻¹ .

- Toxicity : Guanidine nitrate is less acutely toxic than its chloride counterpart but poses explosion risks .

2-Methylprop-2-enoic Acid and Related Carboxylic Acids

Methacrylic acid’s α-methyl group enhances steric stability compared to simpler acids like acrylic acid.

Table 2: Comparison of Carboxylic Acids

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| 2-Methylprop-2-enoic acid | CH₂=C(CH₃)COOH | Polymer precursor, high thermal stability | Methacrylate resins, adhesives, coatings |

| Acrylic acid | CH₂=CHCOOH | Reactive, forms polyacrylates | Superabsorbent polymers, textiles |

| Formic acid | HCOOH | Simple carboxylic acid, corrosive | Antibacterial agents, preservatives |

Key Findings :

- Synthetic Utility : Methacrylic acid’s derivatives (e.g., methacrylic anhydride) are pivotal in creating cross-linked polymers with superior mechanical strength .

- Functional Role : In eco-friendly cutting fluids, methacrylic acid derivatives enhance lubricity when combined with vegetable oils .

Table 3: Comparative Analysis of Hybrid Compounds

Key Findings :

- Antimicrobial Hybrids : Guanidine-based bactericides synthesized via condensation reactions show superior efficacy (>99% bacterial kill rates) compared to glycol-formate esters, which require additional catalysts .

- Material Stability : Methacrylic acid’s methyl group likely enhances the hybrid’s thermal stability compared to formic or acetic acid derivatives .

Q & A

Q. What frameworks guide hypothesis formulation for guanidine-methacrylic acid studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.